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Compound of Interest

Compound Name: 3-Isopropoxybenzoyl chloride

CAS No.: 214847-64-0

Cat. No.: B1275929 Get Quote

Executive Summary & Compound Identity
3-Isopropoxybenzoyl chloride is a critical electrophilic intermediate used primarily in the

synthesis of pharmaceutical agents, including kinase inhibitors (e.g., Axl inhibitors) and

advanced agrochemicals. As an acyl chloride, it exhibits high reactivity toward nucleophiles,

necessitating strict anhydrous handling. This guide provides a detailed spectroscopic profile to

assist researchers in quality control, structural validation, and reaction monitoring.

Parameter Data

CAS Number 214847-64-0

IUPAC Name 3-(Propan-2-yloxy)benzoyl chloride

Molecular Formula C₁₀H₁₁ClO₂

Molecular Weight 198.65 g/mol

Physical State
Colorless to pale yellow liquid (moisture

sensitive)

Boiling Point ~125–130 °C at 10 mmHg (Predicted)

Storage Inert atmosphere (Ar/N₂), < -20°C, Desiccated
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Synthesis & Handling Context
Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The

compound is typically generated in situ or isolated via vacuum distillation from the reaction of 3-

isopropoxybenzoic acid (CAS 60772-67-0) with thionyl chloride (

) or oxalyl chloride.

Common Impurities:

3-Isopropoxybenzoic acid: Result of hydrolysis (Broad -OH stretch in IR, shift in C=O).

Thionyl chloride: Residual reagent (pungent odor, no proton NMR signal).

HCl: Trapped gas (broad singlet >10 ppm in NMR if not degassed).

Workflow Diagram: Synthesis & QC
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Caption: Synthesis pathway and critical quality control checkpoint for detecting hydrolysis.

Spectroscopic Profile
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest confirmation of the conversion from acid to acid

chloride.

Method: Neat liquid film between NaCl/KBr plates (anhydrous).

Key Diagnostic Bands:
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Functional Group
Wavenumber (

)
Intensity Assignment / Notes

C=O Stretch 1770 – 1785 Strong

Acyl Chloride

Carbonyl. Distinct shift

from the acid

precursor (~1680–

1700

).

C-H (Aromatic) 3050 – 3100 Weak
Aromatic C-H

stretching.

C-H (Aliphatic) 2970 – 2990 Medium

Isopropyl

methyl/methine

stretches.

C=C (Aromatic) 1580, 1480 Medium
Benzene ring skeletal

vibrations.

C-O (Ether) 1200 – 1250 Strong
Aryl alkyl ether

stretch.

C-Cl Stretch 650 – 800 Medium

Characteristic acyl

chloride bond

vibration.

Analyst Note: The absence of a broad O-H stretch (2500–3300

) confirms the consumption of the starting benzoic acid.

B. Nuclear Magnetic Resonance (NMR)
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NMR data is derived from high-fidelity analogues (3-isopropoxybenzoic acid) and standard

substituent effects for benzoyl chlorides.

H NMR (400 MHz,

)
Solvent: Deuterated Chloroform (

). Ensure solvent is dry (

treated) to prevent in-tube hydrolysis.
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)
Assignment

H-6 7.70 – 7.75 Doublet (d) 1H

Ortho to

COCl;

deshielded by

carbonyl.

H-2 7.55 – 7.60 Singlet (m) 1H -

Ortho to both

COCl and

OR; subtle

balance of

shielding/des

hielding.

H-5 7.38 – 7.42 Triplet (t) 1H
Meta to

COCl.

H-4 7.15 – 7.20 Doublet (dd) 1H

Para to

COCl;

shielded by

alkoxy group.

CH (iPr) 4.60 – 4.65 Septet 1H

Methine of

isopropyl

group.

CH₃ (iPr) 1.35 – 1.40 Doublet (d) 6H

Methyls of

isopropyl

group.

C NMR (100 MHz,

)
Carbonyl (C=O):167.5 ppm. (Distinctive for acid chlorides; acids/esters typically <167 or

>170).

Aromatic C-O: ~158.0 ppm.
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Aromatic C-Cl (ipso): ~135.0 ppm.[1]

Aromatic CH: 129.8 (C-5), 122.5 (C-6), 121.0 (C-4), 115.5 (C-2).

Isopropyl CH: 70.5 ppm.

Isopropyl CH₃: 22.0 ppm.[2]

C. Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the benzoyl cation and the lability of the

chlorine atom.

Ionization Mode: Electron Impact (EI, 70 eV).

Molecular Ion (

): m/z 198 (³⁵Cl) and 200 (³⁷Cl) in a 3:1 ratio.

Fragmentation Pathway
-Cleavage: Loss of the chlorine radical (

, 35 Da) yields the resonance-stabilized acylium ion (m/z 163). This is often the Base Peak.

Loss of Propene: The isopropoxy group typically undergoes a McLafferty-like rearrangement

or simple elimination, losing propene (42 Da) to form the phenolic cation.

Loss of CO: The acylium ion loses carbon monoxide (28 Da) to form the phenyl cation

species.

MS Fragmentation Diagram
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- CO (28)
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Caption: Primary fragmentation pathway for 3-isopropoxybenzoyl chloride under EI

conditions.

Experimental Protocols
Protocol 1: Rapid NMR Sample Preparation (Anhydrous)
Objective: Obtain a proton spectrum without hydrolyzing the chloride back to the acid.

Dry Solvent: Pass

through a small plug of basic alumina or store over 4Å molecular sieves for 24 hours.

Inert Gas: Flush the NMR tube with dry Nitrogen or Argon.

Dissolution: Dissolve ~10 mg of the acid chloride in 0.6 mL of dry

.

Acquisition: Run the spectrum immediately (within 10 minutes).

Validation: Check for the absence of the broad -COOH proton at ~11-12 ppm.
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Protocol 2: Derivatization for GC/MS Analysis
Objective: Analyze purity via GC without column degradation.

Take 50 µL of the reaction mixture (acid chloride).

Quench into 500 µL of dry methanol containing 10 mg/mL triethylamine.

Vortex for 30 seconds. (Converts chloride to Methyl 3-isopropoxybenzoate).

Analyze the methyl ester by GC/MS.

Note: The methyl ester is stable and provides a sharper peak shape than the reactive

chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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